Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 364.39 (C₂₁H₂₀N₂O₄⁺).
- Fragmentation patterns include loss of ethoxy (–OCH₂CH₃, m/z 307) and benzyl groups (–C₆H₅CH₂, m/z 265).
Tautomeric and Conformational Isomerism
The compound exhibits tautomerism mediated by the enolizable protons adjacent to the C2 and C4 carbonyl groups. Quantum-chemical studies of similar dihydropyrimidines reveal:
- Keto-enol equilibrium : The 2,4-dioxo form dominates (>95%) due to conjugation stabilization.
- Conformational flexibility : The ethyl ester and benzyl groups adopt low-energy rotamers. For example, the C5–COOCH₂CH₃ group rotates freely, with an energy barrier of ~5 kcal/mol between staggered conformers.
- Ring puckering : Partial saturation of the pyrimidine ring allows chair-like or boat-like conformations, though steric bulk from benzyl groups favors flattened half-chair geometries.
| Isomer Type | Key Feature | Energy Difference (kcal/mol) |
|---|---|---|
| Keto form | 2,4-dioxo system | 0 (reference) |
| Enol form | C2–OH, C4=O | +7.2 (unfavorable) |
| Staggered ester | Dihedral angle: –60° | 0 |
| Eclipsed ester | Dihedral angle: 0° | +4.8 |
Properties
IUPAC Name |
ethyl 1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-27-20(25)18-15-22(13-16-9-5-3-6-10-16)21(26)23(19(18)24)14-17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUJEYFTIMFPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Urea Derivatives with β-Ketoesters
A widely used method involves the Biginelli-like cyclocondensation of urea derivatives with β-ketoesters in the presence of benzylating agents. For example, diethyl 1-benzyl-3-(benzylcarbamoyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized by reacting ethyl acetoacetate with N,N'-dibenzylurea under acidic conditions. The reaction proceeds via the formation of a carbamate intermediate, followed by cyclization to yield the tetrahydropyrimidine ring.
Reaction Conditions:
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Reactants: Ethyl acetoacetate (1.2 eq.), N,N'-dibenzylurea (1.0 eq.)
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Catalyst: Concentrated HCl (10 mol%)
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Solvent: Ethanol (reflux, 8–12 h)
The benzyl groups are introduced via nucleophilic substitution using benzyl bromide or chloride during the urea formation stage.
Functionalization of Preformed Pyrimidine Cores
An alternative approach modifies preformed pyrimidine derivatives. For instance, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is first synthesized via cyclization of thiourea derivatives with malonic acid, followed by esterification with ethanol and subsequent benzylation.
Step 1: Synthesis of 2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylic Acid
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Reactants: Thiourea (1.0 eq.), malonic acid (1.2 eq.)
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Catalyst: H2SO4 (catalytic)
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Solvent: Water (reflux, 6 h)
Step 2: Esterification with Ethanol
The carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl2) and ethanol:
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Reactants: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (1.0 eq.), SOCl2 (2.5 eq.), ethanol (excess)
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Conditions: Reflux, 4 h
Step 3: Double Benzylation
Benzyl groups are introduced at the 1- and 3-positions using benzyl bromide in the presence of a base:
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Reactants: Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq.), benzyl bromide (2.2 eq.)
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Base: K2CO3 (3.0 eq.)
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Solvent: DMF (room temperature, 24 h)
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or DMSO enhance benzylation yields due to improved solubility of intermediates. Conversely, ethanol or acetic acid is preferred for cyclocondensation steps to stabilize protonated intermediates. Elevated temperatures (60–75°C) accelerate cyclization but may promote side reactions such as over-benzylation or decarboxylation.
Table 1: Solvent Optimization for Benzylation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 24 | 78 |
| Acetone | 25 | 48 | 62 |
| THF | 40 | 36 | 55 |
Stoichiometry and Catalysis
Excess benzylating agents (2.2–2.5 eq.) ensure complete substitution at both nitrogen atoms. Catalytic acids (e.g., HCl) or bases (e.g., K2CO3) are critical for facilitating proton transfer during cyclization and benzylation.
Characterization and Analytical Data
Spectroscopic Analysis
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1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 10H, Ar-H), 5.12 (s, 4H, N-CH2-Ar), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.89 (s, 2H, C5-H), 1.34 (t, J = 7.1 Hz, 3H, OCH2CH3).
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13C NMR (100 MHz, CDCl3): δ 170.2 (C=O), 165.8 (C=O), 136.4 (Ar-C), 128.6–127.2 (Ar-CH), 62.1 (OCH2CH3), 53.8 (N-CH2-Ar), 14.1 (OCH2CH3).
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IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1220 cm⁻¹ (C-N stretch).
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethyl or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrimidinone Derivatives
Physicochemical Properties
- Crystallography: Pyrimidinone derivatives (e.g., ) have been characterized via X-ray crystallography using SHELX software, confirming planar pyrimidine rings and hydrogen-bonding networks critical for biological interactions .
Biological Activity
Introduction
Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties based on various studies.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₁₃N₃O₄
- Molecular Weight: 285.27 g/mol
- CAS Number: [insert CAS number]
The compound features a tetrahydropyrimidine ring with two benzyl substituents and a carboxylate ester group. Its unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound was evaluated for its antimicrobial properties using various strains.
In Vitro Studies
A study conducted on synthesized tetrahydropyrimidine derivatives showed promising results against common bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Ethyl 1,3-dibenzyl-2,4-dioxo | Staphylococcus aureus | 15 |
| Ethyl 1,3-dibenzyl-2,4-dioxo | Escherichia coli | 12 |
| Ethyl 1,3-dibenzyl-2,4-dioxo | Pseudomonas aeruginosa | 10 |
These findings indicate that the compound exhibits notable antibacterial activity comparable to standard antibiotics .
Antifungal Activity
The antifungal potential of this compound was assessed against various fungal pathogens. The results demonstrated effective inhibition of fungal growth:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Ethyl 1,3-dibenzyl-2,4-dioxo | Candida albicans | 50 |
| Ethyl 1,3-dibenzyl-2,4-dioxo | Aspergillus niger | 100 |
The compound showed significant activity against both Candida albicans and Aspergillus niger at concentrations that are considered therapeutic .
Anticancer Activity
Emerging research indicates that tetrahydropyrimidine derivatives may possess anticancer properties. Studies have highlighted the ability of compounds similar to ethyl 1,3-dibenzyl-2,4-dioxo to induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving human cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF7 (Breast) | 30 |
The results suggest that ethyl 1,3-dibenzyl-2,4-dioxo has a significant cytotoxic effect on cancer cells at relatively low concentrations .
The mechanisms underlying the biological activities of ethyl 1,3-dibenzyl-2,4-dioxo involve:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways through the activation of caspases and disruption of mitochondrial membrane potential.
Q & A
Q. What are the optimal synthetic routes for Ethyl 1,3-dibenzyl-2,4-dioxo-tetrahydropyrimidine-5-carboxylate in academic settings?
The compound can be synthesized via multicomponent Biginelli-like reactions. For example:
- Catalytic methods : Use Fe₃O₄ magnetic nanoparticles (5 mmol) in ethanol under reflux for 12 hours, achieving 94% yield .
- Acid catalysis : Trifluoroacetic acid (TFA) promotes cyclocondensation of urea, substituted aldehydes, and β-ketoesters .
- Heterogeneous catalysts : Tungsten-substituted molybdophosphoric acid (20% PMo₇W₅/kaolin) enables efficient one-pot synthesis under solvent-free conditions .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR/IR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and dioxo groups).
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions. For example, monoclinic crystal systems (e.g., P2₁/c space group, β = 114.4°) are common .
- Mass spectrometry : Validate molecular weight (e.g., m/z 396.29 for C₁₆H₁₄F₆N₂O₃ derivatives) .
Q. How can researchers assess the purity and stability of this compound?
- HPLC/GC-MS : Quantify purity (>95%) and detect byproducts.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., melting point ~181–185°C) .
- Stability tests : Monitor degradation under varying pH, temperature, and light exposure.
Advanced Research Questions
Q. How can catalytic mechanisms for synthesizing this compound be experimentally validated?
- Kinetic studies : Compare reaction rates with/without catalysts (e.g., Fe₃O₄ nanoparticles reduce activation energy by stabilizing intermediates) .
- Leaching tests : Isolate catalysts post-reaction to confirm heterogeneity (e.g., PMo₇W₅/kaolin retains activity after 5 cycles) .
- Spectroscopic monitoring : Use in situ FTIR to track intermediate formation (e.g., enolate or imine species).
Q. What strategies resolve contradictions in reported catalytic efficiencies?
- Variable optimization : Systematically test solvent polarity (e.g., ethanol vs. solvent-free), temperature (reflux vs. room temperature), and catalyst loading (5 mmol vs. 20% w/w) .
- Computational modeling : Calculate activation barriers for different pathways (e.g., DFT studies on acid-catalyzed vs. nanoparticle-assisted mechanisms).
Q. How can computational tools enhance crystallographic analysis?
- SHELX suite : Refine crystal structures using SHELXL for small-molecule accuracy (e.g., R factor < 0.05) .
- ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks .
- Quantum Theory of Atoms in Molecules (QTAIM) : Analyze electron density at bond critical points (e.g., Laplacian values for C=O vs. C–N bonds) .
Q. What methodologies are used to evaluate biological activity in vitro?
- Antimicrobial assays : Screen against Mycobacterium tuberculosis H37Rv (e.g., MIC values < 10 µg/mL for pyrimidine derivatives) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., fluorophenyl or trifluoromethyl groups) to correlate electronic effects with activity .
- Molecular docking : Predict binding affinity to target enzymes (e.g., dihydrofolate reductase) using AutoDock or Schrödinger Suite.
Q. How can reaction regioselectivity be controlled during derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
